6-Deoxy-6-fluoro-beta-D-galactopyranose
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Overview
Description
6-Deoxy-6-fluoro-beta-D-galactopyranose is a fluorinated sugar derivative with the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol . This compound is a key ingredient extensively used in the biomedical industry for the preparation of antiviral drugs and vaccines. Its unique chemical structure enables it to effectively research various viral infections, including influenza, HIV, and herpes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxy-6-fluoro-beta-D-galactopyranose typically involves the fluorination of a galactose derivative. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The compound is produced in cleanroom environments to maintain the required standards.
Chemical Reactions Analysis
Types of Reactions
6-Deoxy-6-fluoro-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Deoxy-6-fluoro-beta-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a research tool in proteomics.
Mechanism of Action
The mechanism of action of 6-Deoxy-6-fluoro-beta-D-galactopyranose involves its incorporation into biological systems where it mimics natural sugars. This incorporation can inhibit viral replication by interfering with the normal metabolic processes of the virus. The compound targets specific enzymes and pathways involved in viral replication, thereby reducing the spread of the virus.
Comparison with Similar Compounds
Similar Compounds
6-Deoxy-6-fluoro-D-glucopyranose: Another fluorinated sugar with similar properties but derived from glucose instead of galactose.
6-Deoxy-6-chloro-D-galactopyranose: A chlorinated analog with different reactivity and applications.
Uniqueness
6-Deoxy-6-fluoro-beta-D-galactopyranose is unique due to its specific fluorination at the 6th position, which imparts distinct chemical and biological properties. This fluorination enhances its stability and reactivity, making it particularly useful in antiviral research.
Properties
CAS No. |
502642-85-5 |
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Molecular Formula |
C6H11FO5 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
InChI Key |
SHFYXYMHVMDNPY-FPRJBGLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)F |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F |
Origin of Product |
United States |
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